molecular formula C8H13NSi B083657 2-(Trimethylsilyl)pyridine CAS No. 13737-04-7

2-(Trimethylsilyl)pyridine

Cat. No. B083657
Key on ui cas rn: 13737-04-7
M. Wt: 151.28 g/mol
InChI Key: IBLKFJNZUSUTPB-UHFFFAOYSA-N
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Patent
US08609696B2

Procedure details

This compound is synthesized as described by adaptation of the following reference: Tye et al., Tet. Lett., 2008, 49, 3939. To a stirred suspension of methyl-5-bromo-2-pyridine carboxylate (0.25 g, 1.16 mmol) and 2-(trimethylsilyl)pyridine (0.48 mL), 3.48 mmol) in anhydrous N,N-dimethyl formamide (7.5 mL) is added silver (I) oxide (0.27 g, 1.16 mmol), allyl palladium chloride dimer (21 mg, 5 mol %) and tetrabutyl ammonium fluoride (1M in THF, 0.116 mL). The reaction is heated at 90° C. for 18 h. The reaction mixture is filtered and washed with EtOAc. The filtrate is concentrated under reduced pressure. Purification by column chromatography (silica, eluent DCM, 0-2% MeOH) gives 0.12 g (48%) of methyl 2,3′-bipyridine-6′-carboxylate. m/z=215 [M++H].
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.116 mL
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
catalyst
Reaction Step Two
Quantity
21 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][N:6]=1)=[O:4].C[Si](C)(C)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>CN(C)C=O.[Ag-]=O.[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:8]1[CH:7]=[N:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:10][CH:9]=1 |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)Br
Name
Quantity
0.48 mL
Type
reactant
Smiles
C[Si](C1=NC=CC=C1)(C)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.116 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.27 g
Type
catalyst
Smiles
[Ag-]=O
Name
Quantity
21 mg
Type
catalyst
Smiles
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is synthesized
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica, eluent DCM, 0-2% MeOH)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=NC(=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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